molecular formula C14H13ClN2O2S B5539363 4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide

4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5539363
M. Wt: 308.8 g/mol
InChI Key: SVBJOKPSNJOEPD-MHWRWJLKSA-N
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Description

4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide is a chemical compound with the molecular formula C14H13ClN2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group and a methylphenylmethylideneamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide typically involves the condensation of 4-chlorobenzenesulfonamide with 2-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[(E)-(2-methoxyphenyl)methylideneamino]benzenesulfonamide
  • 4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide

Comparison

Compared to its analogs, 4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide exhibits unique properties due to the presence of the methyl group on the phenyl ring. This structural difference can influence its reactivity, binding affinity to enzymes, and overall biological activity .

Properties

IUPAC Name

4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-11-4-2-3-5-12(11)10-16-17-20(18,19)14-8-6-13(15)7-9-14/h2-10,17H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBJOKPSNJOEPD-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide
Reactant of Route 2
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide
Reactant of Route 3
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide
Reactant of Route 4
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide
Reactant of Route 5
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide
Reactant of Route 6
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]benzenesulfonamide

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